2-(3,6-Dinitrocarbazol-9-yl)acetamide
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Overview
Description
2-(3,6-Dinitrocarbazol-9-yl)acetamide is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. The compound features a carbazole core substituted with nitro groups at positions 3 and 6, and an acetamide group at position 9.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-(3,6-Dinitrocarbazol-9-yl)acetamide may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure of the compound, it can be hypothesized that it may interact with its targets in a manner similar to other indole derivatives .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be hypothesized that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3,6-Dinitrocarbazol-9-yl)acetamide are not fully understood due to the lack of specific studies on this compound. We can infer some properties based on its structural similarity to other amides. Amides, including this compound, can participate in various biochemical reactions. They can act as substrates for enzymes, interact with proteins, and form part of larger biomolecular structures .
Molecular Mechanism
Like other amides, it could potentially interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Metabolic Pathways
It’s possible that it could interact with various enzymes or cofactors, and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles via targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dinitrocarbazol-9-yl)acetamide typically involves the nitration of carbazole followed by acylation. The nitration process introduces nitro groups at the 3 and 6 positions of the carbazole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3,6-dinitrocarbazole is then subjected to acylation with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and acylation steps are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dinitrocarbazol-9-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3,6-diaminocarbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
2-(3,6-Dinitrocarbazol-9-yl)acetamide has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitrocarbazole: Lacks the acetamide group but shares the nitro-substituted carbazole core.
2-(3,6-Diaminocarbazol-9-yl)acetamide: A reduced form with amino groups instead of nitro groups.
2-(3-Nitrocarbazol-9-yl)acetamide: Contains only one nitro group at position 3.
Uniqueness
2-(3,6-Dinitrocarbazol-9-yl)acetamide is unique due to the presence of both nitro groups and an acetamide group, which confer distinct chemical and biological properties.
Biological Activity
2-(3,6-Dinitrocarbazol-9-yl)acetamide, with the CAS number 328015-97-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a carbazole structure with two nitro groups at the 3 and 6 positions and an acetamide functional group. This unique structure contributes to its biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes that are crucial for cellular processes, leading to altered metabolic pathways.
- DNA Binding : The nitro groups can facilitate intercalation into DNA, potentially disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress by generating ROS, which can lead to cell death in certain contexts.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies revealed its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study assessed its effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 10 |
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
The results suggest that this compound can inhibit cell proliferation in cancer cells through apoptosis induction.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound led to significant improvements in infection resolution compared to standard treatments.
- Case Study on Cancer Treatment : In a preclinical model using mice with tumor xenografts, administration of the compound resulted in reduced tumor size and increased survival rates compared to control groups.
Properties
IUPAC Name |
2-(3,6-dinitrocarbazol-9-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c15-14(19)7-16-12-3-1-8(17(20)21)5-10(12)11-6-9(18(22)23)2-4-13(11)16/h1-6H,7H2,(H2,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVUEVFLMWYJNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2CC(=O)N)C=CC(=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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